Boc-cit-onp
Overview
Description
Boc-Cit-ONp is a chemical compound with the molecular formula C₁₇H₂₄N₄O₇ and a molecular weight of 396.4 . It is also known by several synonyms such as Boc-Orn (carbamoyl)-ONp , BOC-CITRULLINE-ONP, BOC-L-CITRULLINE 4-NITROPHENYL ESTER, BOC-ORN(CARBAMOYL)-ONP, BOC-ORN(CARBAMYL)-ONP, and others .
Synthesis Analysis
The synthesis of Boc-Cit-ONp involves a multi-step reaction . The first step involves further educts: Boc-Val-OH, Boc-Phe-OH, Boc-D-Tyr (Et)-OH, p-nitrophenyl β- (benzylthio)-β,β-pentamethylenepropionate; using a solid phase method . The second step involves the use of sodium and potassium ferricyanide in liquid ammonia under reflux, followed by water at pH=7 for 20 minutes .Molecular Structure Analysis
Boc-Cit-ONp can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
Boc-Cit-ONp is involved in the BOC protection of amines, a process that is reported to be highly efficient and eco-friendly . This process is chemoselective, with excellent yields and easy product isolation .Physical And Chemical Properties Analysis
Boc-Cit-ONp has a molecular weight of 396.4 and is typically stored at temperatures below -15°C .Scientific Research Applications
Chemistry
“Boc-cit-onp” is used in the field of chemistry, specifically in the protection of amines .
Application
It is used for the BOC protection of amines, a process that is important in synthetic applications . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Method of Application
The BOC protection of amines is carried out in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Results
This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .
Nanomedicine
“Boc-cit-onp” is also used in the field of nanomedicine .
Application
It is used in the preparation of Periodic Mesoporous Organosilica Nanoparticles (PMONPs) for CO2 release as a contrast agent for High Intensity Focused Ultrasounds (HIFU) .
Method of Application
Molecules possessing a BOC group were used for the preparation of nanoparticles . The BOC group was stable and was cleaved at pH 1 in boiling water .
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYKHSVTAQXLJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cit-onp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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